
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 is a synthetic compound characterized by its unique chemical structure This compound is a derivative of indole, a heterocyclic aromatic organic compound
準備方法
The synthesis of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 typically involves multiple steps, including the introduction of chlorine atoms and the formation of the indole ring. One common synthetic route involves the chlorination of a precursor compound, followed by cyclization to form the indole ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
化学反応の分析
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties and reactivity.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives with varying properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a tool for studying biological processes, particularly those involving indole derivatives and their interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. The presence of chlorine atoms and the hydroxyl group in its structure play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one-d4 can be compared with other similar compounds, such as:
2,6-Dichloroquinone-4-chloroimide: Used as a colorimetric indicator to detect phenolic compounds.
2,6-Dichloro-4-hydroxyphenolate: A phenolate anion with similar structural features.
2,6-Dichloroindophenol: A quinone imine used in various chemical applications
特性
CAS番号 |
254762-26-0 |
|---|---|
分子式 |
C14H9Cl2NO2 |
分子量 |
298.2 g/mol |
IUPAC名 |
4,5,6,7-tetradeuterio-1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2/i1D,2D,3D,4D |
InChIキー |
QZGDFRBQDMINQA-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(=O)N2C3=C(C=C(C=C3Cl)O)Cl)[2H])[2H] |
正規SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


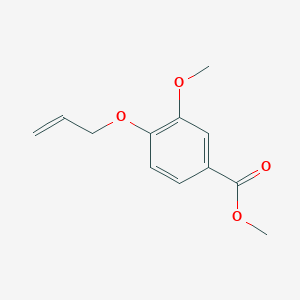
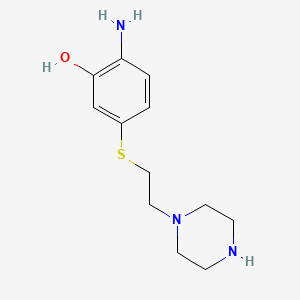
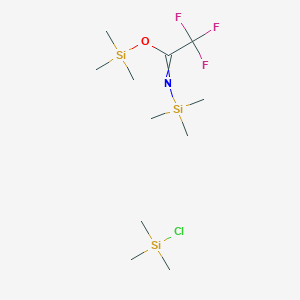
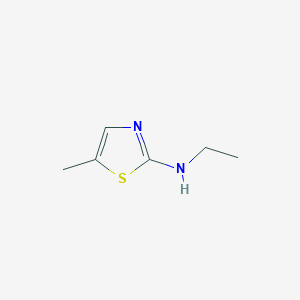
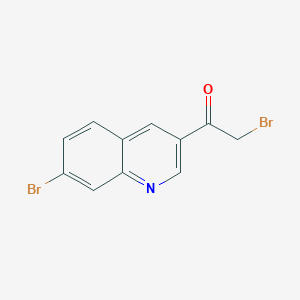

![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)
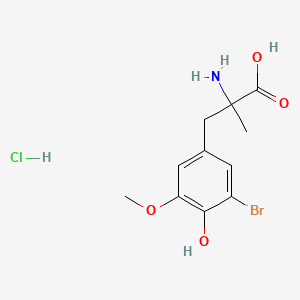
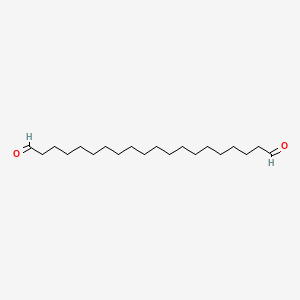
![Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate](/img/structure/B13857980.png)
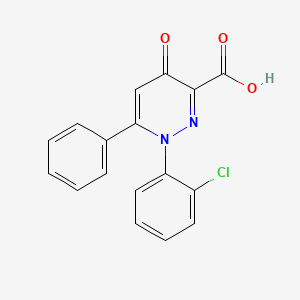
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)

